3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) is a synthetic compound categorized as a cathinone. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Preparation Methods
The synthesis of 3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) involves several stepsThe reaction conditions often involve the use of solvents like DMF, DMSO, ethanol, and PBS (pH 7.2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an analytical reference standard for mass spectrometry and other analytical techniques . In biology and medicine, it is studied for its potential effects on biological systems and its interactions with various molecular targets. In forensic science, it is used to identify and quantify similar substances in biological samples .
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin . The compound’s effects are mediated through its binding to and modulation of these neurotransmitter receptors, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) is similar to other cathinones, such as 3,4-Methylenedioxy-alpha-propylaminobutiophenone and 3,4-Methylenedioxy-alpha-butylaminopropiophenone . it is unique in its specific structural features and pharmacological profile. The presence of the isopropyl group distinguishes it from other similar compounds, leading to differences in its chemical reactivity and biological effects .
Properties
CAS No. |
17762-92-4 |
---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-11(15-9(2)3)14(16)10-5-6-12-13(7-10)18-8-17-12;/h5-7,9,11,15H,4,8H2,1-3H3;1H |
InChI Key |
KBDHLVCIWNNCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.